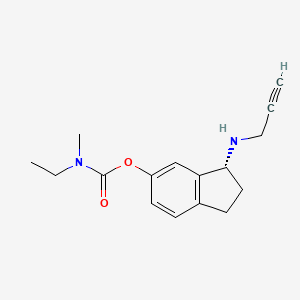

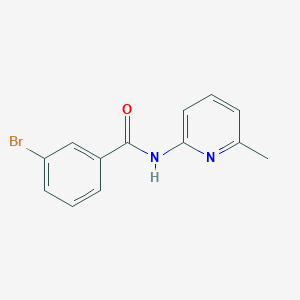

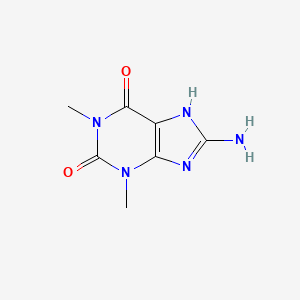

![molecular formula C20H24Cl2N4 B3062239 N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 202579-59-7](/img/structure/B3062239.png)

N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PD-171729 es un fármaco de molécula pequeña desarrollado por Pfizer IncEste compuesto fue investigado inicialmente por sus posibles aplicaciones terapéuticas en el tratamiento del trastorno depresivo mayor y los trastornos de ansiedad .

Métodos De Preparación

La síntesis de PD-171729 implica varios pasos. Uno de los pasos clave incluye la reacción de un compuesto precursor con oxicloruro de fósforo para formar un derivado clorado. Este intermedio se condensa entonces con butiletilamina para producir PD-171729 . Los métodos de producción industrial de este compuesto no están ampliamente documentados, pero normalmente implican la síntesis a gran escala utilizando condiciones de reacción similares a las empleadas en el laboratorio.

Análisis De Reacciones Químicas

PD-171729 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

PD-171729 ha sido investigado principalmente por sus posibles aplicaciones terapéuticas en el tratamiento del trastorno depresivo mayor y los trastornos de ansiedad. Funciona como un inhibidor de la hormona liberadora de corticotropina, lo que significa que puede potencialmente modular la respuesta al estrés en el cuerpo. Esto lo convierte en un candidato para el tratamiento de afecciones relacionadas con el estrés y la ansiedad .

Mecanismo De Acción

El mecanismo de acción de PD-171729 implica la inhibición de la actividad de la hormona liberadora de corticotropina. Esta hormona desempeña un papel crucial en la respuesta del cuerpo al estrés. Al inhibir esta hormona, PD-171729 puede potencialmente reducir los síntomas de los trastornos relacionados con el estrés. Los objetivos moleculares y las vías implicadas incluyen los receptores de la hormona liberadora de corticotropina, que forman parte del eje hipotalámico-hipofisario-adrenal .

Comparación Con Compuestos Similares

PD-171729 puede compararse con otros inhibidores de la hormona liberadora de corticotropina. Algunos compuestos similares incluyen:

CP-154,526: Un antagonista selectivo del receptor de la hormona liberadora de corticotropina con un potencial terapéutico similar.

Lo que diferencia a PD-171729 es su estructura molecular específica y las vías particulares que se dirigen, lo que puede ofrecer beneficios terapéuticos únicos .

Propiedades

Número CAS |

202579-59-7 |

|---|---|

Fórmula molecular |

C20H24Cl2N4 |

Peso molecular |

391.3 g/mol |

Nombre IUPAC |

N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

InChI |

InChI=1S/C20H24Cl2N4/c1-5-7-10-25(6-2)18-11-13(3)23-20-19(14(4)24-26(18)20)16-9-8-15(21)12-17(16)22/h8-9,11-12H,5-7,10H2,1-4H3 |

Clave InChI |

DVFPSRARRBNMBH-UHFFFAOYSA-N |

SMILES canónico |

CCCCN(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(C=C(C=C3)Cl)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

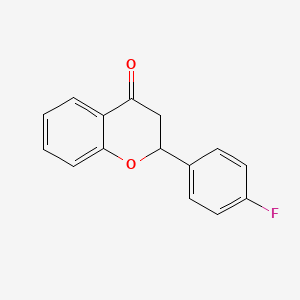

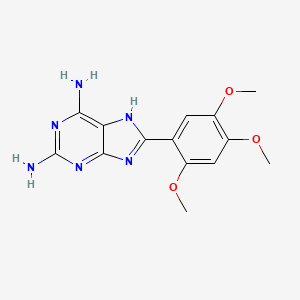

![4H-Naphtho[1,2-b]pyran-4-one, 2-(3-pyridinyl)-](/img/structure/B3062217.png)

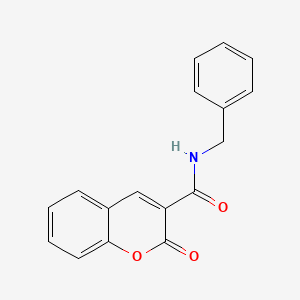

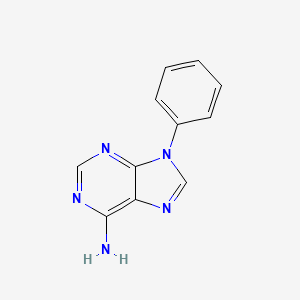

![(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B3062224.png)

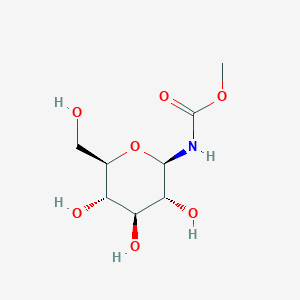

![BUTANEDIAMIDE, N1-[(1S)-2,2-DIMETHYL-1-[(METHYLAMINO)CARBONYL]PROPYL]-N4-HYDROXY-3-(HYDROXYMETHYL)-2-(4-METHOXYPHENYL)-, (2S,3R)-](/img/structure/B3062243.png)